BIO5192 is a synthetic, small molecule inhibitor that selectively binds to α4β1 integrin (VLA-4) with high affinity. [, , , ] VLA-4 plays a crucial role in inflammatory processes by mediating leukocyte adhesion and migration to inflamed tissues. [, , ] BIO5192 serves as a valuable research tool for investigating the biological functions of VLA-4 and its potential as a therapeutic target in various inflammatory diseases. [, , ]
BIO5192 was developed as part of research aimed at understanding and manipulating the interactions between HSPCs and their microenvironment, particularly the VCAM-1/VLA-4 axis. The compound is classified under small molecule inhibitors and is identified by its CAS number 327613-57-0. It has been synthesized and characterized in various studies focusing on its pharmacological properties and therapeutic potential .
The synthesis of BIO5192 involves several key steps, primarily focusing on the incorporation of functional groups that enhance its inhibitory activity against VLA-4. One notable method includes the PEGylation of BIO5192, which involves attaching polyethylene glycol chains to improve its solubility and pharmacokinetic properties. This process typically entails:
The molecular structure of BIO5192 reveals a complex arrangement that allows it to interact specifically with VLA-4. While detailed structural data (like 3D coordinates) are not provided in the sources, it is known that the compound contains specific moieties that facilitate binding to the integrin. The structure-function relationship has been explored through various assays demonstrating its binding affinity and inhibitory capacity against VLA-4.
BIO5192 primarily functions by inhibiting the binding of VLA-4 to its ligand VCAM-1, disrupting critical cellular adhesion processes. Key reactions include:
The mechanism by which BIO5192 exerts its effects involves several steps:
Research indicates that this mobilization can be further enhanced when combined with other agents like plerixafor or granulocyte colony-stimulating factor (G-CSF), leading to synergistic effects on stem cell mobilization .
BIO5192 has significant applications in various scientific fields:
BIO5192 represents a breakthrough in targeted hematopoietic stem and progenitor cell (HSPC) mobilization through its highly specific antagonism of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This small molecule inhibitor exhibits exceptional binding affinity for VLA-4, with a dissociation constant (Kd) of less than 10 pM, making it one of the most potent inhibitors in its class [5] [6]. The molecular specificity of BIO5192 is particularly noteworthy, as it demonstrates remarkable selectivity for α4β1 over other integrins, including α4β7 (>500 nM IC50), α9β1 (138 nM IC50), α2β1 (1053 nM IC50), and αIIbβ3 (>10,000 nM IC50) [5] [9]. This high degree of selectivity enables precise targeting of the VLA-4 pathway without significant off-target effects on other integrin-mediated processes.
The primary mechanism of action involves disruption of the critical VCAM-1/VLA-4 adhesion axis that anchors HSPCs within the bone marrow niche. Unlike monoclonal antibody-based inhibitors (e.g., natalizumab) that induce internalization of the α4 integrin upon binding, BIO5192 functions through reversible, competitive inhibition without modulating cell surface expression of VLA-4 [4]. This distinction is mechanistically significant as it allows for transient disruption of adhesion contacts rather than prolonged receptor downregulation. In vitro studies using murine A20 lymphoma and human Jurkat T-cell leukemia cell lines demonstrated that BIO5192 effectively blocks VLA-4-mediated binding to both fibronectin (43% inhibition) and soluble VCAM-1 fusion proteins [1]. The inhibitor targets multiple activation states of VLA-4, including phorbol 12-myristate 13-acetate-stimulated conformations, confirming its efficacy across various physiological conditions [1].
Table 1: Selectivity Profile of BIO5192 for Integrin Receptors
Integrin Target | IC50 (nM) | Relative Selectivity vs. α4β1 |
---|---|---|
α4β1 (VLA-4) | 1.8 | 1x (reference) |
α9β1 | 138 | 77x less selective |
α2β1 | 1053 | 585x less selective |
α4β7 | >500 | >278x less selective |
αIIbβ3 | >10,000 | >5,556x less selective |
In vivo studies in murine models revealed that intravenous administration of BIO5192 induces rapid and robust mobilization of HSPCs, achieving peak levels within 30-60 minutes post-injection. This treatment resulted in a remarkable 30-fold increase in circulating colony-forming units (CFUs) over baseline levels, significantly outperforming diluent-only controls which showed no change in CFU numbers [1]. The mobilized cells included primitive long-term repopulating stem cells capable of multilineage engraftment in secondary transplantation recipients, confirming that BIO5192 mobilizes functionally competent HSPCs [1] [7]. This rapid mobilization profile, coupled with the preservation of stem cell function, highlights the therapeutic potential of BIO5192 for clinical stem cell harvesting.
The hematopoietic niche is regulated by multiple adhesion pathways, creating opportunities for synergistic mobilization strategies that simultaneously target complementary retention mechanisms. BIO5192 demonstrates particularly potent combinatorial effects when administered with CXCR4 antagonists such as plerixafor (AMD3100), creating a dual-axis disruption approach. When administered as single agents, BIO5192 (30-fold mobilization) and plerixafor (approximately 15-fold mobilization) both effectively mobilize HSPCs, but their combination produces an additive effect that increases mobilization approximately 3-fold beyond their individual contributions [1] [7]. This synergy arises from the simultaneous blockade of two primary HSPC retention pathways: the VCAM-1/VLA-4 adhesion axis and the SDF-1/CXCR4 chemotactic axis.
The temporal dynamics of this combinatorial approach reveal important insights into niche biology. While BIO5192 achieves peak mobilization at 0.5-1 hour post-injection, plerixafor administered intravenously peaks at 1 hour and subcutaneously at 3 hours. When combined, the mobilization effect peaks at 3 hours and persists for at least 6 hours, suggesting that the simultaneous disruption of both pathways creates a sustained mobilization window [1]. The synergy extends beyond simply increasing the quantity of mobilized cells; competitive repopulation assays demonstrated significantly higher levels of donor chimerism in recipients transplanted with HSPCs mobilized by the BIO5192-plerixafor combination compared to either agent alone (P<0.002 vs. plerixafor; P<0.031 vs. BIO5192) [1].
The triple combination of G-CSF, BIO5192, and plerixafor represents the most potent mobilization strategy identified to date. While standard G-CSF mobilization typically yields a 50-100-fold increase in circulating HSPCs after 5 daily injections, the addition of BIO5192 and plerixafor boosts this effect dramatically. In murine models, the triplet regimen achieved a 135-fold increase in circulating HSPCs over baseline and a 17-fold enhancement compared to G-CSF alone [1] [7]. This profound mobilization effect underscores the complementary mechanisms of these agents: G-CSF works through proteolytic cleavage of adhesion molecules and cytokine modulation over several days, while BIO5192 and plerixafor provide rapid, targeted disruption of specific molecular tethers.
Table 2: Synergistic Mobilization Effects of BIO5192 Combinations
Mobilization Regimen | Fold-Increase vs. Baseline | Fold-Enhancement vs. G-CSF | Time to Peak Mobilization |
---|---|---|---|
BIO5192 monotherapy | 30x | - | 0.5-1 hour |
Plerixafor monotherapy | ~15x | - | 1-3 hours |
BIO5192 + Plerixafor | ~90x | - | 3 hours |
G-CSF (standard) | 50-100x | 1x (reference) | 5 days |
G-CSF + Plerixafor | ~100-120x | ~2x | 5 days + 4-6 hours |
G-CSF + BIO5192 + Plerixafor | 135x | 17x | 5 days + 1-3 hours |
The anatomical sources of mobilized HSPCs provide additional evidence for the mechanistic differences between these agents. Splenectomy studies revealed that G-CSF-induced mobilization is dramatically enhanced in splenectomized mice (87-fold increase, approximately 5-fold greater than in wild-type mice), while mobilization with both plerixafor and BIO5192 alone was significantly reduced following splenectomy [1]. These findings indicate that while G-CSF primarily mobilizes HSPCs from bone marrow niches, both plerixafor and BIO5192 mobilize from both marrow and splenic reservoirs. The spleen appears to serve as an important secondary mobilization site for agents targeting the CXCR4 and VLA-4 axes, highlighting the niche-specific activities of these inhibitors [1] [2].
The development of integrin inhibitors with varying selectivity profiles provides a unique opportunity to dissect the functional contributions of specific integrin subtypes to HSPC retention in distinct bone marrow niches. BIO5192's exceptional selectivity for α4β1 over α9β1 integrin (138 nM IC50 for α9β1 vs. 1.8 nM for α4β1) positions it as an invaluable tool for investigating α4β1-specific biology in the endosteal niche [3] [9]. This selective inhibition contrasts sharply with dual α4β1/α9β1 inhibitors such as BOP (N-(benzenesulfonyl)-L-prolyl-L-O-(1-pyrrolidinylcarbonyl)tyrosine) and valategrast, which exhibit comparable affinity for both integrins. The differential niche targeting capabilities of these inhibitors provide important insights into the spatial organization of hematopoietic regulation.
Novel VLA-4 inhibitors developed to overcome the pharmaceutical limitations of earlier compounds (poor bioavailability and short half-life) have yielded interesting comparative data. While compounds such as CWHM-823 and newer analogs (e.g., compound 1611) demonstrate enhanced potency and prolonged mobilization kinetics, their selectivity profiles differ significantly from BIO5192 [3] [8]. The higher potency of BIO5192 (IC50 = 0.7 nM against human G2 acute lymphoblastic leukemia cells) compared to firategrast (IC50 = 198 nM) and zaurategrast (IC50 = 30.7 nM) reinforces its status as a gold standard for α4β1-specific inhibition [3]. Significantly, several newly developed inhibitors have achieved equipotency to BIO5192 in in vitro binding assays, but their in vivo mobilization efficacy against endosteally-anchored stem cells remains inferior when administered as single agents [3].
The endosteal niche, located in close proximity to bone surfaces, harbors the most primitive hematopoietic stem cells with superior self-renewal capacity. Studies comparing mobilization efficacy suggest that selective α4β1 inhibitors like BIO5192 are particularly effective at targeting this specialized microenvironment. Dual α4β1/α4β7 inhibitors such as firategrast demonstrate reduced efficacy in mobilizing primitive stem cells despite comparable total HSPC mobilization, suggesting that α4β7 blockade might interfere with endosteal targeting [3] [8]. This differential mobilization pattern was confirmed through serial transplantation assays, which revealed that cells mobilized by selective VLA-4 inhibitors consistently outperformed those mobilized by dual-specificity agents in long-term repopulation capacity [8].
Table 3: Comparison of VLA-4 Inhibitors in Preclinical Studies
Inhibitor | Selectivity Profile | IC50 (nM) for α4β1 | Relative Mobilization Efficacy | Endosteal Niche Targeting |
---|---|---|---|---|
BIO5192 | α4β1-selective | 0.7-1.8 | 30-fold (reference) | Superior |
Firategrast | Dual α4β1/α4β7 | 198 | ~15-fold | Moderate |
Zaurategrast | Dual α4β1/α4β7 | 30.7 | ~20-fold | Moderate |
CWHM-823 | α4β1-selective | 4.0 | Comparable to BIO5192 | Good |
Compound 1611 | α4β1-selective | <1.0 | Comparable to BIO5192 with prolonged kinetics | Good |
The functional consequences of selective versus dual inhibition extend beyond mobilization quantity to the quality of mobilized stem cells. Competitive repopulation units (CRU) assays demonstrated that BIO5192-mobilized peripheral blood contained significantly higher frequencies of long-term repopulating cells compared to those mobilized by dual inhibitors [8]. Secondary transplantation studies further confirmed that engraftment potential and multilineage reconstitution capacity were better preserved in grafts obtained with selective VLA-4 inhibition. This superior functional performance is clinically relevant, as the number of long-term repopulating cells, rather than total CD34+ cells, correlates most strongly with durable engraftment and hematopoietic recovery in transplant recipients [1] [8].
The niche-specific activity of BIO5192 may be attributed to the differential expression of integrin ligands across bone marrow microenvironments. The endosteal region exhibits particularly high expression of VCAM-1, the principal ligand for VLA-4, making this niche especially vulnerable to α4β1-selective inhibition [8]. In contrast, dual inhibitors that simultaneously block α4β7 might inadvertently affect lymphocyte trafficking or other α4β7-dependent processes that indirectly influence stem cell mobilization. The superior endosteal targeting achieved with BIO5192 highlights the therapeutic advantage of molecularly targeted inhibitors with refined selectivity profiles for disrupting specific niche-stem cell interactions while preserving other regulatory mechanisms.
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: